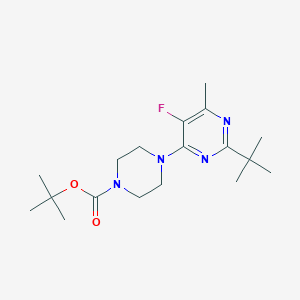![molecular formula C22H24N4O2S B6469558 2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2640895-66-3](/img/structure/B6469558.png)
2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline” is a complex organic molecule. It is related to a class of compounds known as octahydropyrrolo[3,4-c]pyrroles . These compounds are known to be potent and selective orexin-2 antagonists . Orexin-2 is a receptor that plays a crucial role in regulating wakefulness . Inhibiting this receptor promotes sleep . This class of compounds is being developed for the treatment of conditions like depression and Alzheimer’s disease .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves a series of complex chemical reactions . The optimization of physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) properties is crucial in the synthesis process . This leads to the discovery of compounds with suitable tissue distribution and duration of action for evaluation in the treatment of primary insomnia .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple rings and functional groups. It contains a quinoxaline moiety, a phenylmethanesulfonyl group, and an octahydropyrrolo[3,4-c]pyrrole ring system . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps . The exact reactions would depend on the specific synthetic route chosen. It’s important to note that the optimization of these reactions is crucial to obtain the desired compound with the right properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and others. These properties are crucial for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion .Wirkmechanismus
The compound is a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness; inhibiting orexin receptor signaling promotes sleep . This mechanism of action is thought to be effective in improving sleep, which can have beneficial effects in conditions like depression and Alzheimer’s disease .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties and its intended use. As it is being developed for medical applications, it would need to undergo rigorous testing to determine its safety profile . Any potential hazards would need to be carefully managed to ensure patient safety .
Zukünftige Richtungen
The compound is in advanced clinical development for treating depression and Alzheimer’s disease . Future research will likely focus on further optimizing its properties, understanding its mechanism of action in more detail, and conducting clinical trials to determine its efficacy and safety in patients . The ultimate goal would be to develop it into a safe and effective treatment for these conditions .
Eigenschaften
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-22(24-21-10-6-5-9-20(21)23-16)25-11-18-13-26(14-19(18)12-25)29(27,28)15-17-7-3-2-4-8-17/h2-10,18-19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBSYTVWMNQSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6469480.png)
![tert-butyl 4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6469483.png)
![3-benzyl-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469490.png)
![2-methyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469503.png)
![4-{3-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile](/img/structure/B6469511.png)
![5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6469515.png)
![N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469532.png)
![methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate](/img/structure/B6469539.png)
![methyl 3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoate](/img/structure/B6469545.png)
![3-(3-chloro-2-methylphenyl)-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469546.png)
![4',6'-dimethyl-8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469547.png)
![N-cyclopentyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B6469553.png)
![4'-methyl-5'-oxo-N-(2,3,4,5,6-pentafluorophenyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide](/img/structure/B6469574.png)
